BenchChemオンラインストアへようこそ!

2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid

Lipophilicity XLogP3 Membrane permeability

2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is a tri-substituted benzoic acid derivative bearing a tertiary N-butyl-N-methylamino group at the 2-position and a trifluoromethyl group at the 5-position. Its molecular formula is C₁₃H₁₆F₃NO₂ with a molecular weight of 275.27 g/mol, and it is cataloged under PubChem CID 54593228 and ChEMBL ID CHEMBL4968372.

Molecular Formula C13H16F3NO2
Molecular Weight 275.27 g/mol
CAS No. 1306606-00-7
Cat. No. B1442804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid
CAS1306606-00-7
Molecular FormulaC13H16F3NO2
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C13H16F3NO2/c1-3-4-7-17(2)11-6-5-9(13(14,15)16)8-10(11)12(18)19/h5-6,8H,3-4,7H2,1-2H3,(H,18,19)
InChIKeyCWJYLRNEOCFRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid (CAS 1306606-00-7): Procurement-Relevant Structural and Physicochemical Profile


2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is a tri-substituted benzoic acid derivative bearing a tertiary N-butyl-N-methylamino group at the 2-position and a trifluoromethyl group at the 5-position [1]. Its molecular formula is C₁₃H₁₆F₃NO₂ with a molecular weight of 275.27 g/mol, and it is cataloged under PubChem CID 54593228 and ChEMBL ID CHEMBL4968372 [1]. The compound is supplied as a research chemical (typical purity ≥95%) by multiple vendors, including Enamine (EN300-76779) and AKSci [2]. While it shares the anthranilic acid core with the fenamate-class NSAID flufenamic acid, it is structurally distinct: the target compound features a 2-(N-butyl-N-methyl)amino substituent directly on the benzoic acid ring, whereas flufenamic acid possesses a 2-(3-trifluoromethylphenyl)amino substituent [1][3].

Why Flufenamic Acid or 2-(Methylamino)-5-(trifluoromethyl)benzoic Acid Cannot Substitute for 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid in Research Procurement


Generic substitution among N-substituted 2-amino-5-(trifluoromethyl)benzoic acids is not scientifically sound because subtle changes in the N-alkyl substitution pattern profoundly alter lipophilicity, hydrogen-bonding capacity, and steric bulk [1]. The target compound's N-butyl-N-methyl motif confers a computed XLogP3 of 3.7, which is 1.5 log units lower than flufenamic acid (XLogP3 = 5.2) and markedly higher than the 2-(methylamino) analog (MW = 219.16, XLogP3 estimated ~2.5) [1][2]. Such differences in lipophilicity directly impact membrane permeability, off-target binding, and pharmacokinetic behavior in cell-based assays [3]. Furthermore, the tertiary amine character of the target compound eliminates one hydrogen bond donor relative to the secondary-amine comparator 2-(methylamino)-5-(trifluoromethyl)benzoic acid (HBD = 2 vs. HBD = 1 for the target) [1][2]. These quantifiable physicochemical divergences mean that substituting an analog with a shorter or less-branched N-alkyl chain will yield non-equivalent biological readouts and irreproducible structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid vs. Closest Analogs


Lipophilicity Differential: Target Compound Occupies a Distinct logP Niche Between Flufenamic Acid and Shorter-Chain Analogs

The target compound's computed XLogP3 of 3.7 places it in an intermediate lipophilicity range that is distinct from both flufenamic acid (XLogP3 = 5.2) and the 2-(methylamino) analog (XLogP3 estimated ~2.5) [1][2]. The 1.5-log-unit reduction relative to flufenamic acid corresponds to an approximately 30-fold lower octanol-water partition coefficient, predicting reduced non-specific protein binding while maintaining sufficient membrane permeability for intracellular target engagement [3].

Lipophilicity XLogP3 Membrane permeability

Hydrogen Bond Donor Count Differentiates Target from Secondary Amine Analogs

The target compound possesses a single hydrogen bond donor (HBD = 1, the carboxylic acid proton), in contrast to 2-(methylamino)-5-(trifluoromethyl)benzoic acid which has HBD = 2 (carboxylic acid plus secondary amine N-H) [1][2]. Flufenamic acid also carries HBD = 2 (carboxylic acid plus diphenylamine N-H) [3]. Each additional HBD reduces passive membrane permeability by approximately 10-fold, and a total HBD count ≤3 is a prerequisite in many CNS drug design guidelines [4].

Hydrogen bonding Permeability Blood-brain barrier

Molecular Weight and Steric Bulk Differentiate Target from Lower N-Alkyl Homologs

The target compound (MW = 275.27 g/mol) is significantly heavier than 2-(methylamino)-5-(trifluoromethyl)benzoic acid (MW = 219.16 g/mol, Δ = +56.11 g/mol) and 2-(ethylamino)-5-(trifluoromethyl)benzoic acid (MW = 233.19 g/mol, Δ = +42.08 g/mol), while being slightly lighter than flufenamic acid (MW = 281.23 g/mol, Δ = -5.96 g/mol) [1][2][3]. The butyl(methyl)amino substituent introduces 5 rotatable bonds versus 3 for the methylamino analog, conferring greater conformational flexibility that can impact target binding entropy [1].

Molecular weight Steric effects SAR

Structural Class Distinction: Target is an N-Alkyl-2-amino-5-(trifluoromethyl)benzoic Acid, Not a Classical Fenamate

Flufenamic acid and related fenamates exert their pharmacological effects through dual COX inhibition and TRP channel modulation, with flufenamic acid inhibiting COX-1 (IC₅₀ = 3 µM) and COX-2 (IC₅₀ = 9.3 µM) and modulating TRPA1, TRPC6, TRPM8, and TRPV channels [1]. The fenamate pharmacophore requires the N-phenylanthranilic acid motif, which is absent in the target compound [2]. The target compound instead belongs to the N-alkyl-2-amino-5-(trifluoromethyl)benzoic acid class, which has a fundamentally different SAR landscape and cannot be assumed to share fenamate biological activity profiles [3].

Fenamate TRP channel COX inhibition

Topological Polar Surface Area and Drug-Likeness Profile vs. Flufenamic Acid

The target compound exhibits a topological polar surface area (TPSA) of 40.5 Ų, compared to 49.3 Ų for flufenamic acid (Δ = -8.8 Ų) [1][2]. TPSA values below 60 Ų are generally predictive of good oral absorption, and TPSA below 90 Ų is favorable for blood-brain barrier penetration [3]. The lower TPSA of the target compound, combined with its lower HBD count, suggests superior membrane permeation characteristics relative to flufenamic acid [1][2].

TPSA Drug-likeness Oral bioavailability

Critical Transparency: Absence of Direct Bioactivity Data for the Target Compound

As of the latest PubChem update (May 2026), no bioactivity data, IC₅₀ values, or target engagement results are publicly available for 2-[butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid (CID 54593228) [1]. In contrast, flufenamic acid has extensive pharmacological characterization, including COX-1 IC₅₀ = 3 µM, COX-2 IC₅₀ = 9.3 µM, TRPA1 pEC₅₀ = 3.8, and TRPM8 pIC₅₀ = 2.8 × 10⁻⁶ M [2]. This evidence gap means that any biological differentiation claims beyond physicochemical properties must be treated as inferential and unvalidated. Researchers should conduct confirmatory profiling (e.g., COX inhibition panel, TRP channel selectivity screen, cytotoxicity assay) specific to their experimental system before relying on the target compound as a selective probe.

Data gap Bioactivity Procurement risk

Research and Industrial Application Scenarios for 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Exploration of TRP Channel or COX Modulators Requiring N-Alkyl Diversity

For medicinal chemistry programs investigating SAR around fenamate or N-substituted anthranilic acid pharmacophores, the target compound provides a unique N-butyl-N-methyl tertiary amine motif that is absent from standard analog libraries [1]. Its intermediate lipophilicity (XLogP3 = 3.7) and single H-bond donor (HBD = 1) profile fill a gap between the highly lipophilic flufenamic acid (XLogP3 = 5.2, HBD = 2) and the smaller, more polar 2-(methylamino) analog (MW = 219.16, estimated XLogP3 ≈ 2.5) [1][2]. This makes it suitable for probing the lipophilic tolerance and steric requirements of binding pockets in TRP channels, COX enzymes, or other fenamate-interacting targets [3].

Chemical Biology Probe Development Requiring Reduced Non-Specific Protein Binding

The target compound's XLogP3 of 3.7 is 1.5 units below flufenamic acid (XLogP3 = 5.2), corresponding to a predicted ~30-fold reduction in non-specific protein binding while retaining sufficient membrane permeability for intracellular access [1][2]. This property makes the compound a preferred scaffold for developing chemical probes where flufenamic acid's high lipophilicity causes excessive assay interference or precipitation in aqueous buffers [3]. Researchers can use the target compound as a less lipophilic starting point for probe optimization, provided they independently validate target engagement [4].

Building Block for PROTAC or Bifunctional Degrader Synthesis Leveraging the Carboxylic Acid Handle

The free carboxylic acid functionality makes the target compound suitable as a building block for synthesizing PROTACs (Proteolysis-Targeting Chimeras) or other bifunctional molecules [1]. The N-butyl-N-methylamino group provides a distinct vector for linker attachment distinct from the N-phenyl substituent of fenamate-based PROTAC precursors, while the 5-trifluoromethyl group contributes metabolic stability and potential ¹⁹F NMR tracking capability [2]. Its molecular weight (275.27 g/mol) is compatible with Rule of Five guidelines, and its TPSA of 40.5 Ų supports oral bioavailability if the final conjugate remains within favorable property ranges [1][3].

Negative Control or Counter-Screening Compound for Fenamate-Based Assays

Because the target compound lacks the N-phenylanthranilic acid (fenamate) pharmacophore essential for COX inhibition and TRP channel modulation by classical fenamates, it can serve as a structurally related negative control in screening cascades [1]. The target compound shares the benzoic acid core and trifluoromethyl group with flufenamic acid but differs in the critical N-substitution pattern, making it useful for distinguishing pharmacophore-specific activity from non-specific effects driven by the benzoic acid or trifluoromethyl moieties [2]. Researchers should confirm inactivity in their specific assay system before adopting it as a negative control [3].

Quote Request

Request a Quote for 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.